In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Executive Summary
The compound 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 1638763-80-0) is a highly specialized heterocyclic building block widely utilized in modern medicinal chemistry. As a 7-deazapurine derivative, it mimics the natural purine scaffold (such as guanine and adenine) while offering unique electronic and steric properties. This technical guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and its critical role as a precursor in transition-metal-catalyzed cross-coupling reactions for the development of multi-targeted kinase inhibitors and nucleoside analogs [1][2].
Molecular Architecture and Mechanistic Properties
The structural framework of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is characterized by a pyrimidine ring fused to a pyrrole ring. This specific arrangement creates a planar, aromatic system that is highly effective at intercalating or binding within the ATP-binding pockets of various enzymes.
-
The 7-Deazapurine Core: By replacing the N7 nitrogen of a standard purine with a carbon atom (C5 in IUPAC numbering), the electron density of the five-membered ring is altered. This makes the system more electron-rich and enhances its metabolic stability against purine-degrading enzymes [1].
-
The C2-Amino Group: This moiety serves as a critical hydrogen bond donor. In kinase inhibitor design, the C2-amino group perfectly mimics the 2-amino group of guanine, anchoring the molecule to the hinge region of the kinase via strong hydrogen bonds with backbone carbonyls [2].
-
The C6-Iodo Group: Positioned adjacent to the pyrrole nitrogen (equivalent to the C8 position in purine numbering), the heavy iodine atom introduces significant steric bulk. More importantly, the weak carbon-iodine ( C−I ) bond creates a highly reactive electrophilic center, making it an ideal handle for palladium-catalyzed cross-coupling reactions to explore adjacent hydrophobic pockets [1].
-
The N7-H Pyrrole: This site provides tautomeric stability and acts as an additional hydrogen bond donor. It also serves as the primary site for ribosylation when synthesizing nucleoside analogs.
Fig 1: Structural mapping of functional groups and their mechanistic roles.
Physicochemical Profile
The physical properties of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine are dictated by its extensive intermolecular hydrogen-bonding network. The presence of multiple hydrogen bond donors (NH 2 , pyrrole NH) and acceptors (pyrimidine nitrogens) results in a high crystal lattice energy.
Quantitative Data Summary
| Property | Value | Causality / Implication |
| Chemical Name | 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | Systematic IUPAC nomenclature. |
| CAS Number | 1638763-80-0 | Unique identifier for procurement and safety [3]. |
| Molecular Formula | C 6 H 5 IN 4 | Confirms the presence of the mono-iodo substitution. |
| Molecular Weight | 260.04 g/mol | Ideal low-molecular-weight starting material for drug design. |
| Appearance | Off-white to light yellow solid | Typical of halogenated nitrogenous heterocycles. |
| Solubility | Soluble in DMSO, DMF; Poor in H 2 O | High lattice energy from H-bonding restricts aqueous solvation. |
| Storage Conditions | 2-8°C, inert atmosphere, dark | Prevents photo-induced dehalogenation and oxidative degradation. |
Synthetic Workflows: Leveraging the C6-Iodo Handle
The primary utility of this compound lies in its reactivity. The C(sp2)−I bond is highly susceptible to oxidative addition by zero-valent transition metals. Below is a self-validating protocol for a Suzuki-Miyaura Cross-Coupling to introduce an aryl or heteroaryl group at the C6 position.
Experimental Protocol: C6-Arylation via Suzuki-Miyaura Coupling
Step 1: Reagent Preparation and Degassing
-
Action: In a Schlenk flask, combine 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 eq), an aryl boronic acid (1.2 eq), K 2 CO 3 (2.5 eq), and Pd(dppf)Cl 2 (0.05 eq). Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to H 2 O.
-
Causality: A biphasic solvent system is chosen because 1,4-Dioxane dissolves the organic substrates, while water dissolves the inorganic base (K 2 CO 3 ). The base is required to coordinate with the boronic acid, forming a negatively charged boronate complex that is highly nucleophilic, thus driving the transmetalation step.
-
Critical Control: Degas the solvent mixture by bubbling argon or nitrogen for 15 minutes. Oxygen must be strictly excluded because the active Pd(0) species is highly sensitive to oxidation, which would lead to irreversible catalyst deactivation (formation of inactive palladium black).
Step 2: Reaction Execution
-
Action: Heat the reaction mixture to 90°C under an inert atmosphere for 12 hours.
-
Causality: The bidentate nature of the dppf ligand in Pd(dppf)Cl 2 enforces a cis-geometry on the palladium center. This spatial arrangement significantly accelerates the final reductive elimination step, yielding the cross-coupled product while regenerating the Pd(0) catalyst.
Step 3: Validation & Quality Control (Self-Validating System)
-
Action: Monitor the reaction via Thin-Layer Chromatography (TLC) and LC-MS.
-
Validation: The disappearance of the starting material mass ( m/z 261 [M+H] + ) and the emergence of the target product mass confirm successful conversion. Furthermore, subsequent 1 H-NMR analysis of the purified product will show the absence of the C6-proton (if compared to a non-iodinated analog) and the appearance of new aryl protons, validating the structural integrity of the coupling.
Step 4: Workup and Purification
-
Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na 2 SO 4 , concentrate under reduced pressure, and purify via silica gel column chromatography.
Fig 2: Synthetic workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.
Applications in Drug Development
The synthetic versatility of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has cemented its role in the development of next-generation therapeutics:
-
Multi-Targeted Kinase Inhibitors (TKIs): Pyrrolo[2,3-d]pyrimidine derivatives are privileged scaffolds for inhibiting receptor tyrosine kinases such as EGFR, VEGFR2, and CDK2. By utilizing the C6-iodo handle to append various lipophilic or heterocyclic moieties, medicinal chemists can optimize the binding affinity within the hydrophobic pocket adjacent to the ATP hinge region, leading to potent apoptosis inducers for cancer therapy [2].
-
Antiviral Nucleoside Analogs: The structural similarity of 7-deazapurines to natural purines allows them to be incorporated into viral DNA or RNA by viral polymerases. Once the N7-H position is ribosylated, the resulting nucleoside analogs often act as chain terminators, disrupting viral replication cycles [1].
References
-
Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1429-1460. Available at:[Link]
-
Alotaibi, A. A., Alanazi, M. M., & Rahman, A. F. M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel), 16(9), 1324. Available at:[Link]
